molecular formula C18H18ClNO B5760108 2-chloro-4-methyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide

2-chloro-4-methyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide

Cat. No. B5760108
M. Wt: 299.8 g/mol
InChI Key: DSNXWMCKXREZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-methyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is a chemical compound that has been studied for its potential therapeutic properties. This compound is also known as JNJ-31020028 and has been investigated for its effects on the central nervous system.

Mechanism of Action

The mechanism of action for 2-chloro-4-methyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is not fully understood. However, it is believed that the compound acts as a selective antagonist of the neuropeptide Y2 receptor. This receptor is involved in a number of physiological processes, including appetite regulation, anxiety, and pain perception.
Biochemical and Physiological Effects
Studies have shown that 2-chloro-4-methyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has a number of biochemical and physiological effects. For example, the compound has been shown to reduce anxiety-like behavior in animal models. It has also been shown to reduce pain sensitivity in animal models, suggesting that it may have potential as an analgesic.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-4-methyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide in lab experiments is that it has been shown to have relatively low toxicity. However, one limitation is that the compound has poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 2-chloro-4-methyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide. One area of interest is the compound's potential as a treatment for addiction, particularly in relation to opioid addiction. Other potential areas of research include the compound's effects on appetite regulation and its potential as an antidepressant. Additionally, further studies are needed to fully understand the mechanism of action for this compound and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis method for 2-chloro-4-methyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 5,6,7,8-tetrahydro-1-naphthylamine in the presence of a coupling reagent. The resulting product is then treated with hydrochloric acid to yield the final compound.

Scientific Research Applications

2-chloro-4-methyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been studied for its potential therapeutic properties in a number of different areas. One area of research has focused on the compound's effects on the central nervous system, particularly in relation to anxiety and depression. Other areas of research have investigated the compound's potential as an analgesic and as a treatment for addiction.

properties

IUPAC Name

2-chloro-4-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c1-12-9-10-15(16(19)11-12)18(21)20-17-8-4-6-13-5-2-3-7-14(13)17/h4,6,8-11H,2-3,5,7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNXWMCKXREZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC3=C2CCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

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